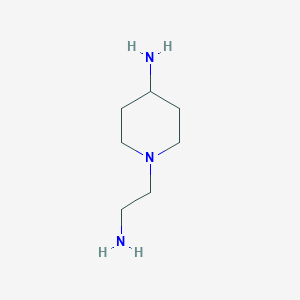

1-(2-Aminoethyl)piperidin-4-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H17N3 |

|---|---|

Molecular Weight |

143.23 g/mol |

IUPAC Name |

1-(2-aminoethyl)piperidin-4-amine |

InChI |

InChI=1S/C7H17N3/c8-3-6-10-4-1-7(9)2-5-10/h7H,1-6,8-9H2 |

InChI Key |

VINFXERGGYVMBV-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1N)CCN |

Origin of Product |

United States |

Strategic Methodologies for the Chemical Synthesis of 1 2 Aminoethyl Piperidin 4 Amine and Its Analogues

Classical and Retrosynthetic Approaches to the 1-(2-Aminoethyl)piperidin-4-amine Core Structure

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by breaking it down into simpler, commercially available starting materials. amazonaws.com For the this compound core, key disconnections often occur at the C-N bonds of the piperidine (B6355638) ring and the ethylamine (B1201723) side chain.

A common classical approach begins with a suitably protected piperidin-4-one derivative. d-nb.infonih.gov For instance, N-Boc-4-piperidone is a versatile starting material. researchgate.net The synthesis can proceed through a reductive amination reaction, where the piperidone is reacted with an appropriate amine in the presence of a reducing agent. researchgate.netmdpi.com

Another classical strategy involves the conjugate addition of a nucleophile to an α,β-unsaturated ketone derived from a piperidin-4-one. d-nb.infonih.gov This is often followed by a Wittig reaction to introduce the two-carbon side chain, which is then converted to the amino group. d-nb.infonih.gov The final steps typically involve deprotection of the nitrogen atoms. d-nb.infonih.gov

A well-established method for creating α,α-disubstituted amino acids, the Bucherer-Berg reaction, can also be adapted, although the harsh hydrolysis conditions it requires can be a limitation. orgsyn.org

Contemporary Synthetic Innovations for Improved Access to this compound

Modern synthetic chemistry has introduced several innovative methods to enhance the efficiency and accessibility of this compound and its analogues. These advancements often focus on milder reaction conditions, improved yields, and greater functional group tolerance.

One notable innovation is the use of more sophisticated protecting group strategies. The choice of protecting groups for the piperidine nitrogen and the amino groups is crucial for the success of the synthesis. The Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) groups are commonly employed due to their stability and ease of removal under specific conditions. d-nb.infonih.gov A patent describes a method for synthesizing 1-Boc-4-aminopiperidine from 4-piperidinecarboxamide, involving the protection with di-tert-butyl dicarbonate (B1257347) followed by a Hofmann rearrangement. google.com

Reductive amination procedures have also been refined. The use of sodium triacetoxyborohydride (B8407120) as a mild and selective reducing agent has become widespread for the coupling of piperidones with amines. mdpi.com Furthermore, aza-Michael reactions have been utilized to introduce three-carbon side chains to the piperidine nitrogen. researchgate.net

Catalytic Strategies in the Preparation of this compound

Catalysis plays a pivotal role in many synthetic routes to this compound, offering pathways with higher efficiency and selectivity.

Transition metal catalysts, particularly palladium on carbon (Pd/C), are frequently used for hydrogenation reactions. researchgate.net For example, a nitrile group can be reduced to a primary amine using H₂ gas and a Pd/C catalyst. researchgate.net A patent for the preparation of aminoethylpiperazine from triethylenetetramine (B94423) details the use of a hydrogenation catalyst, which could be a nickel-copper-chromia catalyst, in the presence of ammonia. google.com

In some synthetic sequences, conjugate additions are facilitated by catalysts. For instance, the addition of phenylboronic acid to a dihydropyridin-4(1H)-one can be a key step. d-nb.infonih.gov

Enantioselective catalysis is particularly important when chiral analogues of this compound are desired. A palladium-catalyzed enantioselective borylative migration of an alkenyl nonaflate derivative of N-Boc-4-piperidone has been developed to access chiral piperidinyl allylic boronates. rsc.org

Sustainable and Green Chemistry Paradigms in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceutical intermediates like this compound to minimize environmental impact. This includes the use of safer solvents, reducing waste, and improving atom economy.

One area of focus is the replacement of hazardous solvents. Research has shown that deep eutectic solvents (DES), such as a mixture of glucose and urea, can be effective and environmentally benign reaction media for the synthesis of piperidin-4-one derivatives. asianpubs.org The use of cyclopentyl methyl ether (CPME), a greener solvent alternative, has been explored in the optimization of catalytic enantioselective reactions for preparing functionalized chiral piperidines. rsc.org

Process Optimization and Scalability Considerations for this compound Production

Transitioning a synthetic route from a laboratory scale to industrial production requires careful optimization of reaction conditions and consideration of scalability factors. The goal is to develop a robust, safe, and cost-effective process.

Key parameters that are scrutinized during process optimization include reaction temperature, pressure, concentration of reactants, and catalyst loading. For instance, a systematic fine-tuning of reaction conditions for a catalytic enantioselective borylative migration revealed that diethyl ether and cyclopentyl methyl ether were suitable solvents for achieving high enantioselectivity with a low catalyst loading. rsc.org

The choice of reagents and their cost is a major factor in large-scale synthesis. For example, while certain sophisticated reagents might provide excellent results in the lab, their high cost may render them unsuitable for industrial production.

Safety is another paramount concern. Exothermic reactions must be carefully controlled to prevent thermal runaways. The use of toxic or flammable reagents requires specialized handling procedures and equipment.

Finally, the purification of the final product at a large scale must be efficient and effective. Crystallization is often the preferred method for purification in industrial settings due to its cost-effectiveness and ability to provide high-purity products.

Explorations into the Chemical Reactivity and Mechanistic Pathways of 1 2 Aminoethyl Piperidin 4 Amine

Nucleophilic and Basic Properties of 1-(2-Aminoethyl)piperidin-4-amine in Organic Reactions

The presence of three amine functionalities—a primary aliphatic amine, a secondary aliphatic amine, and another primary amine attached to the piperidine (B6355638) ring—makes this compound a potent nucleophile and a polybasic compound. The nucleophilicity of amines generally follows the trend of secondary > primary > tertiary, though this can be influenced by steric hindrance. masterorganicchemistry.com For this compound, both the primary aminoethyl group and the secondary piperidine nitrogen can act as nucleophilic centers.

The relative nucleophilicity of the amine groups is crucial in determining the outcome of reactions. The secondary amine within the piperidine ring is generally a stronger nucleophile than the primary amines. masterorganicchemistry.com However, the primary amine of the aminoethyl group is less sterically hindered, which can make it more reactive towards bulky electrophiles. The primary amine at the 4-position is also a potential nucleophilic site. This differential reactivity allows for regioselective functionalization under specific reaction conditions.

Electrophilic Interactions and Derivatization Reactions of this compound

The nucleophilic nature of the amine groups in this compound facilitates a variety of reactions with electrophiles, leading to a wide range of derivatives. Common derivatization reactions include acylation, alkylation, and condensation with carbonyl compounds.

Acylation: The amine groups can be readily acylated with acid chlorides, anhydrides, or esters to form amides. Selective acylation can often be achieved by controlling the stoichiometry of the acylating agent and the reaction conditions. For example, reaction with one equivalent of an acylating agent would likely favor reaction at the more nucleophilic secondary amine or the less hindered primary amine.

Alkylation: Alkylation with alkyl halides or other alkylating agents can introduce alkyl groups onto the nitrogen atoms. This can lead to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts. Over-alkylation is a common issue but can be managed through the use of protecting groups or by carefully controlling the reaction stoichiometry. nih.gov

Condensation Reactions: The primary amine groups can undergo condensation reactions with aldehydes and ketones to form imines (Schiff bases). For instance, 1-(2-Aminoethyl)piperidine reacts with 3-methoxy salicylaldehyde (B1680747) to yield a tridentate Schiff base ligand. sigmaaldrich.comsigmaaldrich.com Similar reactivity is expected for this compound, which could form complex Schiff bases that can act as ligands for metal catalysts.

Table 1: Examples of Derivatization Reactions of Amines

| Reaction Type | Electrophile Example | Product Type |

|---|---|---|

| Acylation | Acetyl Chloride | Amide |

| Alkylation | Methyl Iodide | N-Methylated Amine |

| Sulfonylation | Tosyl Chloride | Sulfonamide |

These derivatization reactions are fundamental in modifying the properties of the parent compound for applications in medicinal chemistry and materials science.

Intramolecular Cyclization and Ring-Closing Transformations Involving this compound

The structure of this compound, with its multiple nucleophilic nitrogen atoms and flexible side chain, is well-suited for intramolecular cyclization reactions to form bicyclic or polycyclic heterocyclic systems. These transformations are powerful tools in organic synthesis for creating complex molecular architectures from simpler starting materials. mdpi.com

A common strategy involves functionalizing one of the amine groups with a moiety containing an electrophilic center, which can then react with another amine group within the same molecule. For example, if the primary aminoethyl group is converted into a leaving group (e.g., by tosylation and subsequent conversion to a halide), it could undergo an intramolecular nucleophilic substitution with the piperidine nitrogen to form a piperazinium-like bicyclic structure.

Radical-mediated cyclizations are another possibility. nih.gov For instance, treatment of a suitably derivatized precursor with a radical initiator could lead to the formation of a carbon-centered radical that could then be trapped by one of the nitrogen atoms. Studies on related systems, such as 1-(2-phenylselenoethyl)-1,2,5,6-tetrahydropyridine, have shown that the propensity for cyclization is highly dependent on the nature of the radical and the substituents on the ring. nih.gov The presence of an activating group can significantly promote the ring-closing process. nih.gov

The formation of 1-azabicyclo[x.y.z]alkane systems is a known outcome of such cyclizations involving piperidine derivatives. nih.gov The specific ring system formed would depend on which nitrogen atoms are involved in the cyclization and the length of the tether connecting the reacting centers.

Advanced Mechanistic Investigations of C-N Bond Formations Utilizing this compound

This compound can serve as the nitrogen source in various C-N bond-forming reactions, including transition-metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination. atlanchimpharma.com This reaction is a cornerstone of modern organic synthesis, allowing for the formation of C(sp²)-N bonds between aryl halides or pseudohalides and amines. atlanchimpharma.comnih.gov

The mechanism of the Buchwald-Hartwig amination is a catalytic cycle involving a palladium catalyst. The key steps are:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide to form a palladium(II) complex.

Amine Coordination and Deprotonation: The amine (in this case, this compound) coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.

Reductive Elimination: The C-N bond is formed through reductive elimination from the palladium-amido complex, regenerating the palladium(0) catalyst and yielding the arylated amine product. nih.gov

Given that this compound has multiple amine groups, the regioselectivity of the arylation would be a key consideration. The outcome would depend on the specific ligand used for the palladium catalyst, the nature of the base, and the reaction temperature. It is plausible that mono- or di-arylated products could be selectively synthesized. nih.govresearchgate.net The development of new ligands has been crucial in expanding the scope and efficiency of these reactions, even allowing for the use of challenging substrates like aryl chlorides. nih.gov

Electrophilic amination represents an alternative mechanistic pathway for C-N bond formation, where a carbanion acts as the nucleophile and a derivative of the amine acts as the electrophile. wikipedia.org While less common for a molecule like this compound, it could theoretically be converted into an electrophilic aminating agent for specific synthetic applications. nih.gov

Stereochemical Control and Regioselectivity in Reactions of this compound

Regioselectivity: As discussed, the presence of three distinct amine groups in this compound presents a significant challenge and opportunity for regioselective reactions. The relative nucleophilicity and steric environment of each nitrogen atom can be exploited to direct incoming electrophiles to a specific site.

The secondary piperidine nitrogen is generally the most nucleophilic but also relatively sterically hindered.

The primary amine on the ethyl chain is less nucleophilic than the secondary amine but is sterically more accessible.

The primary amine at the 4-position of the piperidine ring is also a potential reaction site.

Selective protection of one or two of the amine groups is a common strategy to achieve regiocontrol. For example, a bulky protecting group might selectively react with the least hindered primary amine, leaving the other two sites available for further transformation. Alternatively, the choice of solvent, temperature, and reagent can influence which nitrogen atom reacts preferentially. nih.gov

Stereochemistry: If the piperidine ring of this compound is substituted, new stereocenters can be created. In reactions that form new chiral centers, controlling the stereochemical outcome is paramount. For instance, in the hydrogenation of a substituted piperidine derivative, the diastereoselectivity of the reduction can be influenced by the catalyst and the existing stereochemistry of the molecule. whiterose.ac.uk

In intramolecular cyclization reactions, the stereochemistry of the starting material will often dictate the stereochemistry of the newly formed bicyclic product. The transition state geometry of the cyclization will determine whether the product is formed with a cis or trans ring fusion, for example. In many cases, a mixture of diastereomers may be formed, requiring subsequent separation. nih.gov The principles of stereochemical control are well-established in piperidine chemistry and would be applicable to reactions involving this compound. organic-chemistry.org

Coordination Chemistry of 1 2 Aminoethyl Piperidin 4 Amine As a Polydentate Ligand

Design and Synthesis of Metal Complexes Featuring 1-(2-Aminoethyl)piperidin-4-amine Ligands

The synthesis of metal complexes with this compound, and similar piperidine-containing ligands, typically involves the reaction of the ligand with a metal salt in a suitable solvent. The resulting complex's structure and stoichiometry are influenced by several factors, including the metal-to-ligand ratio, the nature of the metal salt's counter-ion, and the reaction conditions.

One common synthetic strategy is the direct reaction of the piperidine-based ligand with a metal salt, such as a halide, nitrate, or perchlorate (B79767) salt of the desired metal. For instance, reactions of nickel(II) salts with 1-(2-aminoethyl)piperidine have been shown to produce a variety of complexes with different geometries, including octahedral and square planar configurations. epa.gov The specific geometry is often dictated by the counter-anion and the presence of other coordinating solvent molecules. epa.gov

Another approach involves the use of Schiff base chemistry. In this method, a piperidine (B6355638) derivative is first condensed with an aldehyde or ketone to form a Schiff base ligand, which is then reacted with a metal salt. This method allows for the creation of more complex and tailored ligand frameworks. For example, a tridentate Schiff base ligand can be formed through the condensation of 1-(2-Aminoethyl)piperidine with 3-methoxy salicylaldehyde (B1680747). sigmaaldrich.com Similarly, one-pot multicomponent reactions have been employed to synthesize piperidone-based transition metal complexes. wisdomlib.org

The choice of solvent can also play a crucial role in the synthesis. For example, the synthesis of certain iridium complexes with piperidine was successfully achieved by hydrogenation of a precursor in the presence of piperidine. psu.edu The synthesis of zinc(II) and cadmium(II) complexes with piperonylic acid has been performed by adding a methanolic solution of the piperidine derivative to a mixture of the metal acetate (B1210297) and another ligand. researchgate.net

Interaction with Transition Metal Centers: Structural and Electronic Characterization

The interaction of this compound and related ligands with transition metal centers leads to the formation of complexes with diverse structural and electronic properties. The coordination of the ligand to the metal can occur through the nitrogen atoms of the primary amine, the piperidine ring, or both, making it a versatile chelating agent.

Structural Characterization:

X-ray crystallography is a primary tool for elucidating the solid-state structures of these metal complexes. Studies on nickel(II) complexes with 1-(2-aminoethyl)piperidine have revealed both trans and cis geometries, with some complexes exhibiting a square planar arrangement. epa.gov For instance, the crystal structures of trans-NiL₂(CH₃CN)₂₂ and trans-[NiL₂(NCS)₂] (where L = 1-(2-aminoethyl)piperidine) have been determined, confirming their octahedral geometry. epa.gov

Copper(II) complexes with piperidine derivatives have also been extensively studied. The coordination environment around the copper(II) ion can range from five-coordinate distorted square pyramidal to six-coordinate octahedral, depending on the specific ligand and counter-ions present. mdpi.comresearchgate.net In some cases, the piperidine ligand can act as a bidentate ligand, coordinating through both the aminoethyl nitrogen and the piperidine nitrogen. researchgate.net

Electronic Characterization:

The electronic properties of these complexes are often investigated using techniques such as UV-Vis spectroscopy and magnetic susceptibility measurements. The electronic spectra of nickel(II) complexes with 1-(2-aminoethyl)piperidine are consistent with octahedral geometry. epa.gov The magnetic moments of copper(II) complexes can provide information about the geometry and the presence of any magnetic interactions between metal centers. nih.gov For example, a copper(II) complex with a triazole-based ligand containing a piperidine moiety was found to have a magnetic moment indicative of a distorted square planar geometry. nih.gov

The electrochemical behavior of these complexes can be studied using cyclic voltammetry, which can reveal information about the redox properties of the metal center. rsc.org

Complexation Behavior with Main Group and Lanthanide Elements

While the coordination chemistry of this compound with transition metals is well-explored, its interactions with main group and lanthanide elements are less documented in the provided search results. However, general principles of coordination chemistry suggest that this ligand can also form complexes with these elements.

Main Group Elements:

The nitrogen donor atoms in this compound can coordinate to Lewis acidic main group elements. For example, organozinc reagents, which are less reactive than their organolithium or organomagnesium counterparts, are known to form bonds with nitrogen-containing ligands. whiterose.ac.uk The synthesis of zinc(II) complexes with piperonylic acid and a piperidine derivative has been reported, indicating the ability of piperidine-containing ligands to coordinate to zinc. researchgate.net

Lanthanide Elements:

Lanthanide ions are hard Lewis acids and typically prefer to coordinate with hard donor atoms like oxygen. However, nitrogen-donor ligands can also form stable complexes with lanthanides. The formation of lanthanide complexes often involves the use of ligands that can satisfy the high coordination numbers (typically 8-10) preferred by these elements. While there is no specific information on this compound complexes with lanthanides in the provided results, the synthesis of lanthanide complexes with other nitrogen-containing ligands, such as those derived from 2-aminomethylenecyclohexane-1,3-dione, has been reported. researchgate.net These studies suggest that with appropriate ligand design, stable lanthanide complexes incorporating a piperidine moiety could be synthesized.

Chirality and Stereoisomerism in Metal Complexes of this compound

The presence of a chiral center in the ligand or the arrangement of ligands around a metal center can lead to chirality and stereoisomerism in metal complexes. While this compound itself is not chiral, its coordination to a metal center can result in stereoisomers, and the use of chiral derivatives of piperidine can induce chirality in the resulting complexes.

The coordination of two or more bidentate ligands to an octahedral metal center can result in the formation of geometric isomers (cis and trans) and optical isomers (Δ and Λ). For example, nickel(II) complexes with 1-(2-aminoethyl)piperidine have been shown to exist as both cis and trans isomers. epa.gov

Furthermore, the piperidine ring itself can adopt different conformations, such as a chair or boat conformation, which can lead to conformational isomers. In copper(II) complexes with piperidine, the amine typically adopts a chair conformation. mdpi.com The use of enantiopure chiral ligands derived from piperidine can lead to the diastereoselective formation of metal complexes with a specific metal-centered chirality (Δ or Λ). rsc.org For instance, chiral Schiff base ligands have been used to induce a specific configuration at a copper(II) center. rsc.org The synthesis of chiral group 4 metal amides using chiral binaphthyldiamine-based ligands has also been reported, demonstrating the transfer of chirality from the ligand to the metal complex. nih.gov

Catalytic Applications of Metal-1-(2-Aminoethyl)piperidin-4-amine Complexes in Organic Transformations

Metal complexes containing piperidine-based ligands have shown promise as catalysts in a variety of organic transformations. The specific catalytic activity is dependent on the nature of the metal center and the ligand framework.

One area of application is in asymmetric catalysis, where chiral metal complexes are used to enantioselectively synthesize a desired product. For example, chiral rhodium complexes containing 8-amino-5,6,7,8-tetrahydroquinoline derivatives, which have a similar structural motif to piperidine, have been used as catalysts for the asymmetric transfer hydrogenation of dihydroisoquinolines. mdpi.com Similarly, chiral zirconium and titanium amides have been shown to be active catalysts for asymmetric hydroamination/cyclization reactions. nih.gov

Piperidine-containing metal complexes have also been investigated as models for the active sites of metalloenzymes and as artificial proteases. nih.gov The interaction of pyridine (B92270) and piperidine with transition metal centers is of interest for understanding the hydrodenitrogenation (HDN) reaction, an important industrial process for removing nitrogen from petroleum. psu.edu

The table below summarizes some of the catalytic applications of metal complexes with piperidine-related ligands.

| Metal | Ligand Type | Reaction | Reference |

| Rhodium | Chiral 8-amino-5,6,7,8-tetrahydroquinoline | Asymmetric transfer hydrogenation | mdpi.com |

| Zirconium, Titanium | Chiral binaphthyldiamine | Asymmetric hydroamination/cyclization | nih.gov |

| Iridium | Piperidine | Model for hydrodenitrogenation | psu.edu |

Application of 1 2 Aminoethyl Piperidin 4 Amine As a Versatile Building Block in Complex Organic Synthesis

Utilization in the Construction of Advanced Heterocyclic Scaffolds

The bifunctional nature of 1-(2-Aminoethyl)piperidin-4-amine, possessing both nucleophilic primary and tertiary amine groups, renders it an exceptional precursor for the synthesis of complex heterocyclic scaffolds. These scaffolds are often privileged structures in medicinal chemistry due to their ability to interact with biological targets with high specificity.

Researchers have successfully employed this compound in the synthesis of novel sigma-1 (σ1) receptor ligands. nih.gov The synthesis involved a multi-step sequence starting with the conjugate addition of a phenyl nucleophile to α,β-unsaturated ketones, followed by the introduction of a C2 chain via a Wittig reaction. nih.gov Subsequent transformation of an ester group into an amino moiety and removal of protecting groups yielded the final 4-(2-aminoethyl)piperidine scaffold. nih.gov This work highlights the utility of the aminoethylpiperidine core in creating molecules with potential therapeutic applications, specifically in the development of agents with antiproliferative properties against cancer cell lines. nih.govnih.gov

In another study, 1-(2-Aminoethyl)piperidine was reacted with tetracyanoquinodimethane (TCNQ) to produce a disubstituted dicyanoquinodimethane derivative. researchgate.netnih.gov This reaction showcases the nucleophilic character of the piperidine (B6355638) nitrogen in displacing the cyano groups of TCNQ. The resulting compound, bis-(1-(2-aminoethyl)piperidino)dicyanoquinodimethane, exhibited interesting crystal structures with inter- and intramolecular hydrogen bonding, forming expanded supramolecular networks. nih.gov Such molecules are of interest for their potential in materials science, particularly for their fluorescence and non-linear optical properties. nih.gov

Table 1: Examples of Heterocyclic Scaffolds Synthesized from this compound Derivatives

| Starting Material | Reagent | Resulting Scaffold | Key Features |

| 4-(2-aminoethyl)piperidine derivative | Phenylboronic acid, Wittig reagents | 4-(2-aminoethyl)-2-phenylpiperidine | σ1 receptor ligand with antiproliferative activity. nih.gov |

| 1-(2-Aminoethyl)piperidine | Tetracyanoquinodimethane (TCNQ) | Bis-(1-(2-aminoethyl)piperidino) dicyanoquinodimethane | Supramolecular structure with strong fluorescence. nih.gov |

| N-(2-aminoethyl)piperidine-4-carboxamide derivative | Various reagents | N-(4-((2-(2-(naphthaen-1-yl)acetamido)ethyl)carbamoyl) piperidin-4-yl)-6-(trifluoromethyl)nicotinamide | Multikinase inhibitor targeting VEGFR-2, ERK-2, and Abl-1. nih.gov |

Role in Multi-Component Reactions for Molecular Diversity Generation

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules from three or more starting materials in a single step. The dual amine functionality of this compound makes it an ideal substrate for such reactions, enabling the rapid generation of diverse molecular libraries.

While specific examples detailing the use of this compound in MCRs are not extensively documented in the provided search results, its structural motifs are highly relevant to established MCR methodologies. For instance, the primary amine can participate in Ugi and Passerini reactions, which are cornerstone MCRs for the synthesis of α-aminoacyl amides and α-acyloxy carboxamides, respectively. The piperidine nitrogen can act as a basic catalyst or a nucleophilic component in various MCRs.

The Strecker reaction, a classic MCR for synthesizing α-amino nitriles, often utilizes primary amines. nih.gov The primary amine of this compound could readily participate in this reaction with an aldehyde or ketone and a cyanide source. Similarly, in the Mannich reaction, the primary amine can condense with a non-enolizable aldehyde and a compound containing an active hydrogen to form a β-amino carbonyl compound. nih.gov

The potential of piperidine-containing scaffolds in MCRs has been demonstrated in the synthesis of spiropiperidine-hydantoine-4-imides via a variation of the Ugi MCR. nih.gov This reaction involved a primary amine, a piperidine-4-one, an isocyanide, and potassium cyanate. nih.gov This precedent suggests that this compound could be a valuable component in similar MCRs to generate structurally complex and diverse molecules.

Precursor for the Synthesis of Macrocyclic and Supramolecular Architectures

The flexible ethylenediamine (B42938) linker and the piperidine ring of this compound provide the necessary conformational freedom and reactive sites for the construction of macrocyclic and supramolecular structures. These large, organized molecular assemblies are of significant interest for their applications in host-guest chemistry, molecular recognition, and catalysis.

Research has shown that heterocyclic building blocks with flexible ethylene (B1197577) spacers, such as 1-(2-Aminoethyl)piperidine, can form expanded supramolecular structures through hydrogen bonding. nih.gov When reacted with TCNQ, the resulting molecule, bis-(1-(2-aminoethyl)piperidino)dicyanoquinodimethane, self-assembles into a lattice with both inter- and intramolecular hydrogen bonds. nih.gov This demonstrates the propensity of this building block to direct the formation of ordered solid-state architectures.

The synthesis of such supramolecular assemblies is crucial for the development of new materials with tailored properties. The ability of the aminoethylpiperidine moiety to engage in specific non-covalent interactions is a key factor in the formation of these complex structures.

Application in Divergent Synthesis Strategies

Divergent synthesis is a powerful strategy that allows for the creation of a library of structurally related compounds from a common intermediate. The multiple reactive sites on this compound make it an excellent starting point for divergent synthetic approaches.

A divergent synthesis of triazine dendrimers has been developed using a trimethylene-dipiperidine linker, which shares structural similarities with this compound in its possession of secondary amine functionalities within a cyclic framework. nih.gov In this strategy, the cyclic secondary amine reacts with monochlorotriazine monomer units, allowing for a two-step-per-generation dendrimer growth. nih.gov This approach significantly simplifies the synthesis and purification process. The use of a piperidine-containing linker also improved the solubility of the final dendrimer products. nih.gov

This example illustrates how the reactivity of the piperidine nitrogen can be harnessed in a divergent manner to build up complex, branched architectures. The primary amine of this compound offers an additional point of diversification, allowing for the attachment of a wide range of functional groups or the initiation of a second, independent synthetic pathway from the same core molecule. This dual reactivity is a hallmark of a valuable building block for creating molecular diversity.

Development of Functionalized Materials via this compound Scaffolds

The incorporation of this compound scaffolds into materials can impart unique and desirable properties. The presence of amine groups allows for further functionalization, enabling the tuning of the material's physical and chemical characteristics.

The reaction of 1-(2-Aminoethyl)piperidine with tetracyanoquinodimethane (TCNQ) resulted in a material with strong fluorescence in both the solid state and in solution. nih.gov This property is highly sought after for applications in optoelectronics, sensing, and bio-imaging. The resulting bis-(1-(2-aminoethyl)piperidino)dicyanoquinodimethane also demonstrated good thermal stability, a crucial characteristic for practical material applications. nih.gov

The formation of charge-transfer molecular complexes between 1-(2-aminoethyl)piperidine and various electron acceptors like iodine and TCNQ has also been studied. researchgate.net These studies, conducted in chloroform, provide insights into the electronic properties of materials derived from this scaffold. The ability to form such complexes opens up possibilities for creating organic conductors and other electronically active materials. The resulting materials are often investigated for their spectral and thermal properties.

Integration of 1 2 Aminoethyl Piperidin 4 Amine in Advanced Materials Science

Monomer and Crosslinking Agent in Polymer Design and Synthesis

The presence of three distinct amine functionalities makes 1-(2-Aminoethyl)piperidin-4-amine a valuable component in polymer chemistry, where it can act as both a monomer for chain extension and a crosslinking agent to form complex three-dimensional networks. The reactivity of its amine groups—two primary and one secondary—can be selectively harnessed in various polymerization reactions.

As a monomer, it is particularly suited for step-growth polymerization processes. One key example is its use in the synthesis of poly(β-amino ester)s through Michael addition reactions with diacrylates. In such reactions, the primary amines readily react with the acrylate groups, leading to chain extension. The reactivity of the different amine types can influence the final polymer architecture. Studies on structurally similar trifunctional amines, such as 1-(2-aminoethyl)piperazine (AEPZ) and 4-(aminomethyl)piperidine (AMPD), have shown that the relative reactivity of the primary versus the secondary amines dictates whether the resulting polymer is linear or branched. acs.orgnih.gov For amines with low steric hindrance, the secondary amine can be more reactive than the primary ones, leading to the formation of linear polymers, while increased steric hindrance can alter this reactivity sequence, resulting in branched structures. acs.org

In thermosetting polymer systems, this compound serves as an effective curing agent, or crosslinker, particularly for epoxy resins. The active hydrogen atoms on its amine groups react with the epoxide rings of the resin to form a rigid, three-dimensional covalent network. This process, known as curing, transforms the liquid resin into a solid material with high mechanical strength, thermal stability, and chemical resistance. The trifunctionality of this molecule allows it to connect three polymer chains, leading to a high crosslink density, which is crucial for achieving superior material properties. The performance of such amine curing agents is often compared based on the properties they impart to the final cured epoxy, as detailed in the table below.

Table 1: Comparative Properties of Epoxy Resins Cured with Different Amine Agents This table is illustrative, based on typical properties imparted by analogous amine classes.

| Curing Agent Type | Typical Glass Transition Temp. (Tg) | Key Characteristics | Potential Role of this compound |

|---|---|---|---|

| Aliphatic Amines (e.g., TETA) | Low-Medium | Room temperature cure, good toughness | Functions as a cycloaliphatic amine, potentially increasing Tg and rigidity compared to linear aliphatics. |

| Cycloaliphatic Amines (e.g., IPDA) | Medium-High | Higher Tg, good color stability, moderate cure speed | Its piperidine (B6355638) ring provides a cycloaliphatic character, contributing to higher thermal stability and mechanical strength. |

| Aromatic Amines (e.g., DDM) | High | High temperature cure, excellent chemical resistance | While not aromatic, its high functionality can create dense networks approaching the performance of some aromatic amines. |

Engineering of Functional Polymeric Materials Using this compound Derivatives

The chemical versatility of this compound extends to its derivatives, which can be synthesized to introduce specific functionalities into polymeric materials. By chemically modifying one or more of its amine groups before or after polymerization, materials with tailored chemical, physical, or biological properties can be engineered.

The synthesis of various piperidine derivatives for applications in medicinal chemistry demonstrates the feasibility of selectively modifying the amine groups. d-nb.infonih.govresearchgate.net These synthetic strategies can be adapted for materials science. For instance, one primary amine could be protected, allowing the other to react and incorporate the molecule into a polymer chain. Subsequent deprotection would leave a pendant primary amine group available for further functionalization, such as grafting other molecules or initiating a secondary polymerization.

Furthermore, the secondary amine within the piperidine ring offers another site for modification, which can be exploited post-polymerization. If the primary amines are used to form the main polymer backbone, the piperidine nitrogen can be subsequently alkylated, acylated, or otherwise modified to attach functional groups. This approach allows for the creation of "smart" polymers that can respond to environmental stimuli like pH, or for the development of materials with specific catalytic or binding capabilities. Research into the synthesis of complex aminoethyl-substituted piperidines has established robust chemical pathways for these types of modifications. d-nb.inforesearchgate.net

Development of Adsorption and Separation Materials Based on this compound Structures

The high density of nitrogen atoms in this compound makes it an excellent candidate for creating materials designed for adsorption and separation processes. Amine-functionalized materials are widely recognized for their ability to capture acidic gases like carbon dioxide (CO₂) and to chelate heavy metal ions.

In the area of carbon capture, polymers or solid supports functionalized with this amine can act as effective sorbents. The amine groups react reversibly with CO₂, allowing for its capture from flue gas streams and subsequent release under controlled conditions (e.g., temperature swing). The performance of amine-based sorbents is often evaluated by their CO₂ adsorption capacity. Research on the closely related compound 1-(2-aminoethyl)piperazine (AEP) has shown that, when blended with piperazine (PZ), it creates a solvent system that mitigates precipitation issues while maintaining a high CO₂ absorption rate. researchgate.net Materials incorporating this compound are expected to exhibit similar high efficiency due to the multiple amine sites available for reaction with CO₂.

Similarly, these amine groups are effective ligands for chelating heavy metal ions. When immobilized on a solid support (e.g., silica, polymer beads), this compound can be used to create sorbents for wastewater treatment. The nitrogen atoms donate their lone pair of electrons to form coordination bonds with metal ions such as copper (Cu²⁺), nickel (Ni²⁺), and cobalt (Co²⁺), effectively removing them from solution. Studies involving Schiff-base ligands derived from AEP have demonstrated high selectivity and extraction efficiency for Cu²⁺. researchgate.net This principle is directly applicable to this compound, suggesting its potential for developing advanced materials for environmental remediation.

Table 2: Performance of Analogous Amine-Based Materials in Adsorption Applications

| Application | Amine Compound Used | Support/Matrix | Key Finding | Reference |

|---|---|---|---|---|

| CO₂ Capture | 1-(2-aminoethyl)piperazine (AEP) / Piperazine (PZ) | Aqueous Solution | AEP blend remediates precipitation issues of concentrated PZ while maintaining a high absorption rate. | researchgate.net |

| Metal Ion Separation | N-(3,5-di-tert-butylsalicylaldimine)-1-(2-Aminoethyl) piperazine | Liquid-Liquid Extraction | High selectivity and extraction efficiency for Cu(II) ions at pH 7.0. | researchgate.net |

| Catalysis Support | Tris(2-aminoethyl)amine (TAEA) | Metal Oxides (MgO, Al₂O₃) | Hybrid materials showed superior catalytic activity in Knoevenagel condensation. | mdpi.com |

Applications in Hybrid Materials and Nanocomposite Fabrication

Hybrid materials and nanocomposites combine the properties of organic polymers with inorganic components to achieve performance unattainable by either material alone. This compound can play a crucial role as a molecular linker or surface modifier in the fabrication of these advanced materials.

The amine groups can form covalent or strong ionic bonds with the surfaces of inorganic materials like silica nanoparticles, metal oxides, or clays. This process, known as surface functionalization, is critical for several reasons. First, it improves the compatibility between the inorganic filler and the organic polymer matrix, preventing aggregation and ensuring a uniform dispersion. Second, it can create a strong interface that allows for efficient stress transfer from the polymer to the filler, significantly enhancing the mechanical properties of the nanocomposite.

For example, polyamines like polyethylenimine (PEI) and aminosilanes have been successfully used to modify inorganic matrices such as metakaolin-brushite to create hybrid composites with high CO₂ capture capacity. nih.gov The amine groups act as the active sites for CO₂ adsorption, while the inorganic framework provides high surface area and structural stability. Similarly, this compound could be grafted onto inorganic supports to create functional hybrid materials for catalysis or adsorption. mdpi.com When these functionalized nanoparticles are incorporated into a polymer matrix like epoxy, the amine groups can also co-react with the resin during the curing process, covalently bonding the nanoparticle into the polymer network and further enhancing the material's integrity.

Supramolecular Assembly and Self-Healing Materials Incorporating this compound

The ability of this compound to participate in non-covalent interactions, particularly hydrogen bonding, opens up possibilities for its use in supramolecular chemistry and the development of self-healing materials. The multiple N-H groups in the molecule can act as hydrogen bond donors, while the nitrogen atoms can act as acceptors, leading to the formation of extensive and robust hydrogen-bonding networks.

In supramolecular polymers, these reversible hydrogen bonds can act as physical crosslinks, creating materials that behave like crosslinked polymers at room temperature but can be processed like thermoplastics at elevated temperatures. This dynamic nature is the foundation for self-healing materials. When a material containing these reversible bonds is damaged, the application of a stimulus (such as heat) can break the hydrogen bonds, allowing the polymer chains to flow and rebond upon cooling, thus repairing the damage.

Another advanced approach involves integrating the amine functionality into polymers that utilize reversible covalent chemistry for self-healing. For instance, research has shown that aliphatic polyketones can be chemically modified with primary amines, such as 1-(2-aminoethyl) piperazine, via the Paal-Knorr reaction. researchgate.net The resulting functional polymer can then be incorporated into a system that undergoes a reversible Diels-Alder reaction, a popular mechanism for creating thermally-mendable materials. researchgate.net The amine-containing moiety becomes an integral part of a polymer backbone that can be designed to repeatedly break and reform, providing a robust self-healing capability. The structural similarity of this compound makes it a prime candidate for developing similar advanced, functional, and self-healing polymer systems.

Computational and Theoretical Investigations into the Chemical Behavior of 1 2 Aminoethyl Piperidin 4 Amine

Quantum Chemical Studies on Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of 1-(2-Aminoethyl)piperidin-4-amine. By solving approximations of the Schrödinger equation, these methods provide a detailed picture of the electron distribution within the molecule, which is fundamental to its reactivity.

Key electronic properties and reactivity descriptors that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap generally suggests higher reactivity. For this compound, the nitrogen atoms of the primary amine, secondary amine in the piperidine (B6355638) ring, and the 4-amino group are expected to be the primary sites of high HOMO density, making them susceptible to electrophilic attack.

The molecular electrostatic potential (MEP) map is another valuable tool derived from quantum chemical calculations. It visualizes the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the nitrogen atoms, confirming their role as primary sites for protonation and interaction with electrophiles.

Table 1: Representative Calculated Electronic Properties for Amino-containing Heterocycles Please note: The following table contains representative data for analogous compounds from the literature to illustrate the typical values obtained from quantum chemical calculations. Specific values for this compound would require dedicated computational studies.

| Parameter | Representative Value Range for similar molecules | Significance |

| HOMO Energy | -6.0 to -8.0 eV | Electron-donating ability |

| LUMO Energy | 0.5 to 2.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 6.5 to 10.5 eV | Chemical reactivity and stability |

| Chemical Hardness (η) | 3.0 to 5.0 eV | Resistance to deformation of electron cloud |

| Electrophilicity Index (ω) | 0.5 to 2.0 eV | Propensity to accept electrons |

Conformational Landscape Analysis and Energetic Profiles of this compound

Computational methods, ranging from faster molecular mechanics (MM) to more accurate DFT calculations, can be employed to explore this landscape. nih.govresearchgate.net The piperidine ring can exist in two primary chair conformations, with the substituents at the 1 and 4 positions being either axial or equatorial. Additionally, the aminoethyl side chain has multiple rotatable bonds, further increasing the number of possible low-energy structures.

A systematic conformational search would typically involve identifying all possible conformers and then optimizing their geometries to find the local energy minima. researchgate.net The relative energies of these conformers can then be calculated, often including corrections for zero-point vibrational energy and thermal effects to determine their relative populations at a given temperature according to the Boltzmann distribution. researchgate.net

For 4-substituted piperidines, the preference for the substituent to be in an equatorial position is a well-established principle to minimize steric hindrance. nih.gov However, in the case of this compound, intramolecular hydrogen bonding between the amino groups or between an amino group and the piperidine nitrogen could stabilize certain conformations that might otherwise be considered high in energy. For example, a conformation where the primary amino group of the side chain interacts with the 4-amino group could be of significant interest. The protonation state of the amine groups will also dramatically influence the conformational preferences due to electrostatic interactions. nih.gov

Table 2: Factors Influencing Conformational Stability in Substituted Piperidines

| Factor | Description | Potential Impact on this compound |

| Steric Hindrance | Repulsive interactions between bulky groups. | Favors equatorial positions for the aminoethyl and amino groups on the piperidine ring. |

| Torsional Strain | Strain due to eclipsing bonds. | Influences the preferred rotation around the C-C and C-N bonds of the side chain. |

| Intramolecular Hydrogen Bonding | Attractive interaction between a hydrogen atom on a nitrogen and another nearby nitrogen atom. | Could stabilize specific folded conformations, potentially overriding some steric effects. |

| Electrostatic Interactions | Attractive or repulsive forces between charged or polar groups. | Becomes highly significant upon protonation of one or more amine groups, potentially altering the chair conformation of the piperidine ring. nih.gov |

| Solvent Effects | Interaction of the molecule with the surrounding solvent. | Polar solvents may stabilize more polar conformers, while nonpolar solvents will favor conformations that minimize the overall dipole moment. nih.gov |

Molecular Dynamics Simulations for Solvent Interactions and Ligand Flexibility

While quantum chemical calculations provide static pictures of molecular conformations, molecular dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. MD simulations are particularly well-suited for studying the interactions between this compound and solvent molecules, as well as its own internal flexibility. nih.govd-nb.info

In an MD simulation, the molecule is placed in a box of solvent molecules (e.g., water), and the forces between all atoms are calculated using a molecular mechanics force field. Newton's equations of motion are then solved iteratively to track the positions and velocities of all atoms over a period of time, typically from nanoseconds to microseconds. This generates a trajectory that reveals how the molecule moves, changes conformation, and interacts with its surroundings.

For this compound, MD simulations in an aqueous environment would be particularly insightful. They could reveal the structure and dynamics of the hydration shells around the different amino groups, showing how water molecules orient themselves to form hydrogen bonds. The simulations would also capture the transitions between different conformations of the piperidine ring and the side chain, providing information on the timescales of these motions and the energy barriers between different conformational states. This dynamic understanding of ligand flexibility is crucial for applications where the molecule needs to adapt its shape to bind to a receptor or participate in a reaction.

Furthermore, specialized MD techniques like mixed-solvent simulations could be used to map the "hotspots" on the molecule's surface that have a high affinity for different types of chemical groups. This information can be valuable in understanding how the molecule might interact in more complex solvent mixtures or at interfaces.

Computational Prediction of Spectroscopic Signatures for Advanced Research Characterization

Computational chemistry can predict various spectroscopic properties, which is a powerful way to validate experimental findings and aid in the structural elucidation of new compounds. By calculating properties such as NMR chemical shifts and IR vibrational frequencies, a theoretical spectrum can be generated and compared with the experimental one. researchgate.neticm.edu.pl

For this compound, DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. researchgate.net The accuracy of these predictions has improved significantly, and they can be used to assign peaks in the experimental spectrum, especially for complex molecules where assignments are not trivial. The predicted chemical shifts are highly sensitive to the molecule's conformation, so comparing calculated and experimental spectra can also provide evidence for the dominant conformation in solution. researchgate.net

Similarly, the vibrational frequencies from an IR spectrum can be calculated. wpmucdn.com These calculations can help in assigning the various stretching and bending modes of the molecule. For instance, the characteristic N-H stretching frequencies of the primary and secondary amines, as well as the C-N and C-H vibrations, can be predicted. wpmucdn.comlibretexts.org Discrepancies between the calculated and experimental frequencies, after applying a suitable scaling factor to the computational results to account for approximations in the theory and anharmonicity, can point to specific interactions like hydrogen bonding that are present in the experimental sample.

Table 3: Predicted Spectroscopic Features for this compound Based on general spectroscopic principles and data for analogous compounds.

| Spectroscopy | Region/Type | Predicted Feature |

| ¹H NMR | ~2.5-3.5 ppm | Signals for protons on carbons adjacent to nitrogen atoms. libretexts.org |

| Variable (e.g., 1.0-3.0 ppm) | N-H proton signals, often broad and dependent on solvent and concentration. libretexts.org | |

| ¹³C NMR | ~30-60 ppm | Signals for carbon atoms bonded to nitrogen. libretexts.org |

| IR Spectroscopy | ~3300-3500 cm⁻¹ | Two N-H stretching bands for the primary amine (NH₂). wpmucdn.com |

| ~3300-3400 cm⁻¹ | One N-H stretching band for the secondary amine (piperidine NH). wpmucdn.com | |

| ~1550-1650 cm⁻¹ | N-H bending (scissoring) vibration. libretexts.org | |

| ~1000-1250 cm⁻¹ | C-N stretching vibrations. libretexts.org |

Mechanistic Elucidation of Reactions Involving this compound via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing detailed information about transition states and reaction pathways that are often inaccessible to experimental observation. For a molecule like this compound, with multiple reactive sites, computational studies can help to predict the most likely course of a given reaction.

For example, in reactions with electrophiles, there are three potential nitrogen nucleophiles: the primary amine of the side chain, the secondary amine of the piperidine ring, and the 4-amino group. The relative nucleophilicity of these sites can be assessed computationally by modeling the reaction pathways for electrophilic attack at each site. By locating the transition state structures for each pathway and calculating their corresponding activation energies, the most favorable reaction path can be identified. rsc.org

Protonation is another fundamental reaction for amines. Computational studies can determine the relative basicity of the different nitrogen atoms by calculating the proton affinity for each site. This can help to predict which amine group will be protonated first in an acidic environment, which has significant implications for the molecule's solubility, conformation, and subsequent reactivity. nih.gov

Furthermore, computational modeling can be used to study more complex reactions. For instance, if this compound were to participate in a condensation reaction, computational methods could be used to model the entire reaction sequence, including the formation of intermediates and the role of any catalysts. researchgate.net This level of detail can be invaluable for optimizing reaction conditions and for designing new synthetic routes.

Advanced Analytical Methodologies for the Research Oriented Characterization of 1 2 Aminoethyl Piperidin 4 Amine and Its Derivatives

Chromatographic and Separation Science Approaches for Reaction Mixture Analysis

Chromatographic techniques are essential for separating the target compound from starting materials, byproducts, and other impurities in a reaction mixture. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods used.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds like 1-(2-Aminoethyl)piperidin-4-amine.

Reversed-Phase HPLC: This is the most common mode, typically employing a nonpolar stationary phase (like C18) and a polar mobile phase. unodc.org For amine analysis, the mobile phase often consists of a mixture of acetonitrile (B52724) or methanol (B129727) and an aqueous buffer. sielc.comthermofisher.com To improve peak shape and resolution for basic compounds like amines, additives such as formic acid or phosphoric acid are often included in the mobile phase. sielc.com

Chiral HPLC: When synthesizing chiral derivatives of this compound, chiral chromatography is necessary to separate and quantify the enantiomers. This involves using a chiral stationary phase. google.com

Detection: A UV detector is commonly used, especially if the molecule has been derivatized to contain a chromophore. google.com If the compound lacks a strong UV chromophore, a derivatization step might be necessary, or alternative detectors like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used.

Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. Due to the polarity and low volatility of this compound, a derivatization step is often required to convert the amines into less polar and more volatile derivatives before GC analysis. thermofisher.comhelsinki.fi

The following table outlines typical conditions for the chromatographic analysis of amine compounds.

Table 2: Chromatographic Methods for Amine Analysis

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection | Application Notes |

|---|---|---|---|---|

| RP-HPLC | C18 (Octadecyl silica) unodc.org | Acetonitrile/Water with acid (e.g., formic acid) sielc.com | UV, MS | Suitable for analyzing the crude reaction mixture and assessing purity. |

| Chiral HPLC | Chiral Stationary Phase (e.g., Crownpak™) google.com | Varies (e.g., HClO₄/Methanol) google.com | UV, Refractive Index | For separation of enantiomers in asymmetric synthesis. |

| GC | Polar capillary column | Helium or Nitrogen | Flame Ionization (FID), MS | Often requires derivatization to increase volatility and thermal stability. thermofisher.com |

Quantitative Methodologies for Monitoring Reaction Progress and Purity in Research Contexts

Quantitative analysis is crucial for determining the yield of a reaction, assessing the purity of the final product, and monitoring the consumption of reactants over time. HPLC is the predominant technique for this purpose in a research setting.

To obtain reliable quantitative data, the analytical method must be validated. This typically involves assessing parameters such as:

Linearity: Establishing a linear relationship between the concentration of the analyte and the detector response over a specific range.

Accuracy: Determining the closeness of the measured value to the true value, often assessed by spike-recovery experiments. In one study, average recoveries for similar compounds were in the range of 76–101%. thermofisher.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

By injecting aliquots of the reaction mixture at different time points and comparing the peak areas of reactants and products to a standard, researchers can create a concentration-time profile. This data is invaluable for optimizing reaction conditions such as temperature, catalyst loading, and reaction time.

Advanced Mass Spectrometry for Tracing Reaction Pathways and Derivatization

Mass spectrometry (MS) provides information about the molecular weight and structure of a compound. When coupled with a chromatographic separation technique (LC-MS or GC-MS), it becomes a powerful tool for identifying components in a complex mixture.

Structural Confirmation: High-resolution mass spectrometry (HRMS) can determine the elemental composition of this compound and its derivatives by providing a highly accurate mass measurement.

Fragmentation Analysis: In the mass spectrometer, molecules are ionized and fragmented. The resulting fragmentation pattern is a molecular fingerprint that can be used for structural elucidation. For aliphatic amines, a characteristic fragmentation pathway is α-cleavage, which is the breaking of the carbon-carbon bond adjacent to the nitrogen atom. miamioh.edulibretexts.org This cleavage results in the formation of a stable, nitrogen-containing cation. libretexts.orgyoutube.com Analyzing these fragments helps to piece together the structure of the parent molecule and its derivatives. libretexts.org The molecular ion peak (M+) for a monoamine will have an odd mass-to-charge (m/z) ratio. miamioh.edu

Tracing Reaction Pathways: LC-MS is particularly useful for identifying transient intermediates and byproducts in a reaction mixture. By analyzing the mass spectra of minor peaks in the chromatogram, researchers can propose structures for these species. This information is critical for understanding the reaction mechanism, identifying potential side reactions, and optimizing the process to maximize the yield of the desired product. For example, LC-MS/MS has been used to monitor the hydrolysis of related compounds and quantify impurities. mdpi.com

Table 3: Common Mass Spectral Fragments for Amines

| Fragmentation Type | Description | Resulting Ion |

|---|---|---|

| Molecular Ion (M+) | The unfragmented, ionized molecule. | An ion with an odd m/z value for a monoamine. miamioh.edu |

| α-Cleavage | Cleavage of the C-C bond adjacent to the nitrogen. libretexts.org | A stable, resonance-stabilized iminium ion. |

| M-1 | Loss of a hydrogen atom. | [M-H]⁺ |

In-situ and Operando Analytical Techniques for Mechanistic Studies

While the previously mentioned techniques typically analyze samples withdrawn from the reaction vessel (ex-situ), in-situ and operando techniques monitor the reaction as it happens, in real-time, and under actual reaction conditions. These methods provide dynamic information about the concentrations of reactants, intermediates, and products, offering deep insights into reaction kinetics and mechanisms.

In-situ FT-IR and Raman Spectroscopy: These vibrational spectroscopy techniques can be used to monitor reactions in solution or in heterogeneous systems. By inserting a probe directly into the reaction vessel, changes in the vibrational bands corresponding to specific functional groups can be tracked over time. This allows for the direct observation of the formation and consumption of different species without disturbing the reaction. For example, in syntheses involving this compound, one could monitor the disappearance of a reactant's carbonyl band or the appearance of a product's C-N band.

Applications in Mechanistic Studies:

Identification of Intermediates: Short-lived intermediates that may not be detectable by ex-situ methods can sometimes be observed.

Kinetic Analysis: The rate of formation of products and consumption of reactants can be measured directly, leading to the determination of reaction rate laws and activation energies.

Catalyst Behavior: In catalytic reactions, operando spectroscopy can provide information about the state of the catalyst during the reaction, helping to elucidate its role in the catalytic cycle. For instance, studies on the Knoevenagel condensation have utilized such techniques to understand catalyst activity. mdpi.com

While the application of these advanced techniques specifically to the synthesis of this compound may not be widely published, their use in analogous chemical transformations is well-established and represents a frontier in modern chemical research.

Future Research Horizons and Prospective Directions for 1 2 Aminoethyl Piperidin 4 Amine Chemistry

Emerging Paradigms in Sustainable Synthesis of Piperidine (B6355638) Derivatives

The synthesis of piperidine scaffolds, fundamental to many pharmaceuticals and functional molecules, is undergoing a transformation driven by the principles of green and sustainable chemistry. nih.govfigshare.com Traditional multi-step syntheses are being replaced by more efficient, atom-economical, and environmentally benign methodologies. Future research into the synthesis of 1-(2-Aminoethyl)piperidin-4-amine and its derivatives will likely leverage these emerging paradigms.

Recent breakthroughs include modular approaches that dramatically simplify the construction of complex piperidines. medhealthreview.com One such strategy combines biocatalytic carbon-hydrogen (C-H) oxidation with radical cross-coupling. news-medical.netchemistryviews.org This method uses enzymes to precisely install hydroxyl groups on the piperidine ring, which can then be used as handles for further functionalization, reducing lengthy protection-deprotection sequences. medhealthreview.comnews-medical.net Another sustainable avenue is the use of immobilized enzymes, such as Candida antarctica lipase (B570770) B (CALB), to catalyze multicomponent reactions, offering high yields and the potential for catalyst reuse. rsc.orgrsc.org

Flow electrochemistry represents another frontier, enabling scalable and on-demand synthesis of piperidine precursors through anodic oxidation, avoiding the need for stoichiometric chemical oxidants. nih.govnih.govresearchgate.net Furthermore, the conversion of biorenewable feedstocks, such as the synthesis of piperidine from furfural (B47365) or tetrahydrofurfurylamine, provides a direct pathway from biomass to valuable N-heterocycles. rsc.orgnih.gov These sustainable methods, summarized in the table below, form a powerful toolkit for the future synthesis of this compound.

| Sustainable Synthesis Strategy | Description | Potential Advantage for this compound | Reference(s) |

| Biocatalytic C-H Oxidation | Utilizes enzymes (e.g., hydroxylases) to selectively functionalize C-H bonds on the piperidine ring. | Enables late-stage functionalization, creating diverse analogs from a common precursor. | news-medical.net, chemistryviews.org, medhealthreview.com |

| Immobilized Enzyme Catalysis | Employs enzymes fixed on a solid support (e.g., magnetic nanotubes) for multicomponent reactions. | Allows for catalyst recovery and reuse, improving process economy and reducing waste. | rsc.org, rsc.org |

| Flow Electrosynthesis | Uses electricity in microfluidic reactors to drive chemical transformations like α-methoxylation. | Offers high scalability, safety, and efficiency, minimizing reagent use. | nih.gov, nih.gov, researchgate.net |

| Biomass Conversion | Synthesizes the piperidine ring from renewable starting materials like furfural. | Reduces reliance on fossil fuels and aligns with green chemistry principles. | rsc.org, nih.gov |

Frontier Applications in Heterogeneous and Homogeneous Catalysis

The unique structural motif of this compound, featuring a 1,3-diamine-like arrangement, makes it a highly promising candidate for applications in both homogeneous and heterogeneous catalysis. The two nitrogen atoms can act in concert as a bidentate ligand to coordinate with metal centers or as independent functional sites for cooperative catalysis.

In homogeneous catalysis , the design of ligands is crucial for controlling the activity and selectivity of metal catalysts. numberanalytics.com The diamine structure of the title compound can form stable chelate complexes with transition metals. Research on other 1,3-diamine derivatives has shown that the primary and tertiary amine groups can act cooperatively; one amine can form an enamine intermediate while the other, in its protonated form, interacts with the electrophile. nih.gov This bifunctional activation mechanism could be exploited in various asymmetric reactions. The amine groups on ligands have been shown to be essential for achieving high enantioselectivity in certain gold-catalyzed reactions, suggesting a similar potential for this compound in stereoselective synthesis. nih.gov

In heterogeneous catalysis , the compound can be grafted onto solid supports to create robust and recyclable catalysts. The terminal primary amine provides a reactive handle for covalent attachment to materials like silica, graphene, or magnetic nanoparticles. A notable example of this approach is the functionalization of Fe₃O₄-supported graphene quantum dots with piperidine, creating a magnetically separable nanocatalyst for the synthesis of chromene derivatives. researchgate.net The presence of two amine groups in this compound offers the possibility of creating cross-linked networks or materials with a high density of basic or metal-binding sites, enhancing catalytic efficiency.

Innovations in Advanced Materials and Functional Systems Based on the Compound

The piperidine scaffold is a valuable building block for advanced materials, and the bifunctional nature of this compound makes it particularly suitable for creating novel functional systems. researchgate.netresearchgate.net Its two amine groups can serve as reactive sites for polymerization, cross-linking, or surface modification.

Future research could focus on incorporating this compound into polymers to impart specific properties. For instance, it could be used as a monomer or cross-linking agent in the synthesis of polyamides or epoxy resins, potentially enhancing their thermal stability or adhesive properties. Piperidine-containing polymeric films have been shown to possess antimicrobial properties, an application space where this compound could be explored. researchgate.net

The compound is also an ideal candidate for the surface functionalization of nanomaterials. As demonstrated with piperidine-functionalized graphene quantum dots, attaching such molecules to nanostructures can create sophisticated materials that combine the properties of the core (e.g., magnetic, optical) with the chemical reactivity of the piperidine moiety. researchgate.net This could lead to the development of targeted drug delivery systems, sensors, or advanced adsorbents. The diamine structure could be particularly useful for creating chemosensors, where the two amine groups act as a binding pocket for specific metal ions or small molecules.

Integration of Artificial Intelligence and Machine Learning in Reaction Design

The design and optimization of synthetic routes are being revolutionized by artificial intelligence (AI) and machine learning (ML). researchgate.netbeilstein-journals.org These computational tools can navigate vast chemical spaces to predict reaction outcomes, suggest optimal conditions, and even propose novel synthetic pathways, thereby accelerating the discovery and development of compounds like this compound. beilstein-journals.orgduke.edu

ML models can be trained on large reaction databases to predict the reagents, catalysts, and solvents required for a specific transformation. beilstein-journals.org For a target molecule like this compound, ML could suggest various synthetic strategies, ranking them based on predicted yield, cost, or sustainability metrics. This approach moves beyond traditional, intuition-based chemical synthesis.

Furthermore, ML is exceptionally powerful for reaction optimization. Deep reinforcement learning models can iteratively suggest new experimental conditions (e.g., temperature, concentration, time) and learn from the results to rapidly identify the optimal parameters for maximizing yield or selectivity. acs.orgacs.org This active learning approach has been shown to outperform conventional optimization methods, requiring significantly fewer experiments. duke.eduacs.org Applying these algorithms to the synthesis of this compound or its use in subsequent reactions could dramatically reduce development time and resources. Computational tools are also used to design novel piperidine derivatives with specific desired properties through Quantitative Structure-Activity Relationship (QSAR) modeling, guiding synthetic efforts toward molecules with higher potential. tandfonline.comnih.gov

| ML/AI Application | Description | Relevance to this compound | Reference(s) |

| Retrosynthesis Planning | AI models predict potential synthetic routes for a target molecule. | Suggests novel and efficient pathways for the synthesis of the core structure. | beilstein-journals.org |

| Reaction Condition Prediction | Global models suggest general conditions (catalyst, solvent, temp.) for a reaction class. | Provides initial guidance for chemists, reducing trial-and-error experimentation. | beilstein-journals.org |

| Reaction Optimization | Active learning algorithms iteratively refine reaction parameters to maximize a target outcome (e.g., yield). | Rapidly finds the best conditions for synthesis or for reactions using the compound as a catalyst/reagent. | duke.edu, acs.org |

| Derivative Design (QSAR) | Computational models correlate chemical structure with activity to design new molecules. | Guides the synthesis of new derivatives with enhanced catalytic or material properties. | tandfonline.com, nih.gov |

Interdisciplinary Approaches to Uncover Novel Chemical Utilities of this compound

Unlocking the full potential of this compound will require transcending traditional disciplinary boundaries. Its structure is reminiscent of natural polyamines like spermidine (B129725) and spermine, which are ubiquitous molecules essential for numerous biological processes, including cell growth, nucleic acid stabilization, and protein synthesis. nih.govfrontiersin.orgnih.gov This structural analogy suggests a wealth of potential applications at the interface of chemistry and biology.

Collaborations with biochemists and molecular biologists could explore the compound's interaction with biological macromolecules like DNA, RNA, and proteins. nih.gov Polyamines are known to modulate the function of ion channels and glutamate (B1630785) receptors; investigating whether this compound exhibits similar neuromodulatory activity could open doors in neuropharmacology. nih.gov

The study of polyamines in plant physiology, pioneered by researchers like Arthur Galston, reveals their critical role in plant development and stress responses. wikipedia.orgmdpi.com This suggests that interdisciplinary research with plant scientists could investigate the potential of this compound and its derivatives as plant growth regulators or agents that enhance crop resilience to environmental stressors.

Finally, combining the compound's chemical reactivity with materials science and engineering principles could lead to "smart" materials. For example, integrating it into hydrogels could create systems that respond to pH or the presence of specific metal ions, leading to applications in controlled release or environmental remediation. These interdisciplinary ventures are key to uncovering the novel chemical utilities that lie beyond the compound's immediate applications.

Q & A

Q. What are the standard synthetic routes for 1-(2-Aminoethyl)piperidin-4-amine, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves reductive amination or nucleophilic substitution. For example:

- Step 1: React piperidin-4-amine with 2-chloroethylamine in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 60–80°C .

- Step 2: Purify via column chromatography or recrystallization.

- Optimization: Adjust solvent polarity (e.g., acetonitrile for faster kinetics) and catalyst loading (e.g., 10 mol% Pd/C for hydrogenation steps) to improve yield (typically 60–85%) .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Structural Confirmation: Use -NMR (δ 2.6–3.1 ppm for piperidine protons) and -NMR (δ 45–55 ppm for amine carbons) .

- Purity Assessment: HPLC with a C18 column (mobile phase: 70:30 acetonitrile/water, 1 mL/min flow rate) to detect impurities <0.5% .

Advanced Research Questions

Q. How can researchers resolve contradictory data in receptor-binding assays involving this compound?

Methodological Answer: Contradictions often arise from assay variability or off-target effects. Mitigate via:

Q. What computational strategies are effective for predicting the pharmacokinetics of this compound derivatives?

Methodological Answer:

Q. How should researchers design factorial experiments to study structure-activity relationships (SAR) of this compound?

Methodological Answer:

- Variables: Vary substituents (e.g., alkyl chain length, aromatic groups) and reaction time/temperature .

- Design: Use a 2 factorial design (k = 3 factors) with triplicate runs. Analyze via ANOVA to identify significant interactions (p < 0.05) .

Key Research Challenges

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products